molecular formula C7H11NO2 B13359587 rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate

rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate

Cat. No.: B13359587
M. Wt: 141.17 g/mol
InChI Key: ANVYHALMQXHQSG-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a compound with a unique structure that includes a cyclopentene ring substituted with an amino group and a carboxylate ester

Preparation Methods

The synthesis of rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate typically involves the following steps:

    Cyclopentene Ring Formation: The cyclopentene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopentene derivative.

    Carboxylate Ester Formation: The carboxylate ester can be formed through esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate include:

    4-amino-cyclopent-2-ene-carboxylic acid: This compound has a similar cyclopentene ring structure but lacks the ester group.

    (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid: This compound has a similar structure but differs in stereochemistry.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1R,4R)-4-aminocyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6-/m0/s1

InChI Key

ANVYHALMQXHQSG-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C=C1)N

Canonical SMILES

COC(=O)C1CC(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.